molecular formula C9H9Br B1336885 1-bromo-4-(prop-1-en-1-yl)benzene CAS No. 4489-23-0

1-bromo-4-(prop-1-en-1-yl)benzene

Cat. No.: B1336885
CAS No.: 4489-23-0
M. Wt: 197.07 g/mol
InChI Key: KZNLLGVHMGYUAX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(prop-1-en-1-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(prop-1-en-1-yl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(prop-1-en-1-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation Reactions: The prop-1-en-1-yl group can be oxidized to form different functional groups.

    Reduction Reactions: The compound can be reduced to form 1-bromo-4-(propyl)benzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 4-(prop-1-en-1-yl)aniline when using an amine.

    Oxidation: Products include 1-bromo-4-(prop-1-en-1-yl)benzaldehyde or 1-bromo-4-(prop-1-en-1-yl)benzoic acid.

    Reduction: The major product is 1-bromo-4-(propyl)benzene.

Scientific Research Applications

1-Bromo-4-(prop-1-en-1-yl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-bromo-4-(prop-1-en-1-yl)benzene involves its interaction with various molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the prop-1-en-1-yl group undergoes transformations that alter the compound’s chemical structure and properties.

Comparison with Similar Compounds

  • 1-Bromo-4-(prop-2-en-1-yl)benzene
  • 1-Bromo-4-(prop-1-yn-1-yl)benzene
  • 1-Bromo-4-(propyl)benzene

Comparison: 1-Bromo-4-(prop-1-en-1-yl)benzene is unique due to the presence of the prop-1-en-1-yl group, which imparts distinct reactivity compared to its analogs. For instance, 1-bromo-4-(prop-2-en-1-yl)benzene has a different position of the double bond, affecting its chemical behavior. Similarly, 1-bromo-4-(prop-1-yn-1-yl)benzene contains a triple bond, leading to different reactivity patterns. The saturated analog, 1-bromo-4-(propyl)benzene, lacks the double bond, resulting in reduced reactivity in certain reactions.

Properties

IUPAC Name

1-bromo-4-prop-1-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c1-2-3-8-4-6-9(10)7-5-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNLLGVHMGYUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901302426
Record name 1-Bromo-4-(1-propen-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4489-23-0
Record name 1-Bromo-4-(1-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4489-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(1-propen-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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